5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
918494-39-0 |
|---|---|
Molecular Formula |
C13H13BrN2O4S |
Molecular Weight |
373.22 g/mol |
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18) |
InChI Key |
INPCTETUAZKWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Based on Patent US20080319205A1
A notable method described in patent US20080319205A1 outlines the preparation of related indole derivatives with pyrrolidine substituents, which can be adapted for the target compound.
Starting Material: (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (Formula II).
Reduction Step: The benzyl ester intermediate is reacted with a reducing agent selected from sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride (TBLAH), or diisobutylaluminium hydride (DIBALH).
Solvent: Aprotic organic solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or 2-methyl tetrahydrofuran are used.
Reaction Conditions: The reducing agent is added dropwise to the solution of the ester in the solvent at a controlled temperature below 50°C to avoid decomposition. The reaction is exothermic and typically maintained at 40-50°C for 30 minutes to 4 hours.
Purification: The crude product (BIP intermediate) can be purified by crystallization, avoiding time-consuming column chromatography.
- Use of less reactive but effective reducing agents compared to lithium aluminum hydride (LAH).
- Shorter reaction times (30 minutes to 3 hours) compared to prior art requiring up to 39 hours.
- Easier purification by crystallization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Starting material |
| 2 | Reducing agent: SDMA, TBLAH, DIBALH, etc. | Dropwise addition, temperature <50°C |
| 3 | Solvent: THF, MTBE, 2-methyl THF | Aprotic solvents preferred |
| 4 | Reaction time: 0.5–4 hours | Stirring at 40–50°C |
| 5 | Purification: Crystallization | Avoids chromatography |
This method is adaptable to synthesize 5-bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole derivatives by subsequent sulfonylation steps.
Sulfonylation of Pyrrolidine on Indole Core
The introduction of the pyrrolidine-1-sulfonyl group at the 3-position of the indole ring is typically achieved by reacting the corresponding indole amine or intermediate with sulfonyl chlorides.
- Reagents: 2-bromobenzenesulfonyl chloride or pyrrolidine sulfonyl chloride.
- Conditions: Base-mediated sulfonylation (e.g., triethylamine or pyridine) in aprotic solvents.
- Temperature: Room temperature to moderate heating (up to 60°C).
- Purification: Crystallization or chromatographic techniques.
This step is crucial for installing the sulfonyl moiety that imparts the desired chemical and biological properties.
Alternative Synthetic Routes from Literature
A related synthesis approach involves:
- Protection of indole nitrogen by silylation.
- Bromination at the 5-position using N-bromosuccinimide (NBS).
- Formation of indole-3-methanone derivatives by reaction with N-methyl proline esters.
- Reduction by lithium aluminum hydride to amines.
- Sulfonylation with 2-bromobenzenesulfonyl chloride.
- Heck cyclization to finalize the indole framework.
Although this route is more complex, it offers high purity and structural diversity for indole derivatives.
Experimental Data and Reaction Analysis
Reaction Yields and Purity
| Reaction Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Reduction of benzyl ester | 85–95 | Crystallization | High purity crude product |
| Sulfonylation | 80–90 | Recrystallization | Efficient base-mediated substitution |
| Bromination (5-position) | 90 | Chromatography or recrystallization | Selective bromination using NBS |
Reaction Times and Temperatures
| Step | Temperature (°C) | Time (hours) | Remarks |
|---|---|---|---|
| Reduction | 40–50 | 0.5–4 | Dropwise addition, exothermic |
| Sulfonylation | 20–60 | 1–3 | Base catalyzed |
| Bromination | 0–25 | 1–2 | Controlled addition of NBS |
Summary Table of Preparation Methods
Chemical Reactions Analysis
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituted Indole-2-Carboxylic Acids
Several brominated indole-2-carboxylic acid derivatives share structural similarities with the target compound. Key examples include:
Key Observations :
- The pyrrolidine sulfonyl group in the target compound distinguishes it from simpler alkyl or halogen substituents. This group likely enhances solubility and metabolic stability compared to methyl or unsubstituted analogues .
- Bromine at the 5-position (vs. 4- or 6-positions) optimizes steric and electronic interactions in receptor binding, as seen in serotonin receptor agonists .
Sulfonamide-Containing Indole Derivatives
Sulfonamide groups are critical for bioactivity. Examples include:
- 5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid : Synthesized via ethyl bromoacetate coupling, this compound shares a sulfonamide moiety but lacks the pyrrolidine ring. It is a precursor to migraine therapeutics like naratriptan .
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Features a thiazolidinone-sulfonamide hybrid structure, showing antibacterial and anticancer activity .
Comparison :
- The pyrrolidine ring in the target compound may reduce toxicity compared to linear sulfonamide chains, as cyclic sulfonamides exhibit lower renal clearance issues .
- Thiazolidinone hybrids (e.g., compound 1e in ) demonstrate higher antibacterial activity (MIC < 1 µg/mL) but poorer solubility than the target compound .
Macrocyclic and Hybrid Indole Derivatives
- 5-Aryl-substituted-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamides: Synthesized via Suzuki coupling, these macrocycles show potent kinase inhibition (IC50 ~10 nM) but lack the sulfonyl group, reducing their stability in acidic conditions .
- 3-(N-Benzyloxycarbonylpyrrolidin-2R-ylcarbonyl)-5-bromo-1H-indole : A chiral pyrrolidine-indole hybrid with serotonin receptor affinity (Ki = 15 nM), highlighting the importance of stereochemistry in activity .
Key Differences :
- The pyrrolidine-1-sulfonyl group in the target compound provides a rigid, planar structure that enhances π-π stacking in protein binding, unlike flexible carboxamide chains .
Pharmacophore and Structural Analysis
Pharmacophore models () reveal that the target compound’s sulfonyl oxygen atoms and carboxylic acid group form hydrogen-bonding interactions critical for binding to enzymes like dihydrofolate reductase. Compared to 5-bromo-6-methoxy derivatives (Pharmacophore-Fit Score = 78.2), the target compound scores higher (Fit Score = 85.6), suggesting superior alignment with bacterial protein active sites .
Biological Activity
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article will delve into the compound's biological activity, synthesis, and structural characteristics while presenting data tables and relevant case studies.
Chemical Structure and Properties
The compound is classified under indolecarboxamides, featuring a bromine atom at the 5-position, a pyrrolidine sulfonyl group at the 3-position, and a carboxylic acid functional group at the 2-position. Its chemical formula is with a molecular weight of approximately 372.24 g/mol.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity is likely due to its ability to modulate cytokine production, which plays a critical role in inflammatory responses. The compound's structure indicates potential interactions with various biological targets, including enzymes involved in metabolic pathways and receptors linked to inflammation.
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro tests have demonstrated its cytotoxic effects against A549 human lung adenocarcinoma cells. For instance, compounds related to this structure exhibited varying degrees of cytotoxicity, with some reducing A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | TBD | Potential anti-cancer agent |
| Compound 21 (5-nitrothiophene derivative) | A549 | TBD | Selective antimicrobial activity against MRSA |
| Compound 20 (bis hydrazone) | A549 | TBD | Highest anticancer activity among tested derivatives |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific proteins involved in inflammatory and cancerous pathways may inhibit their function, leading to reduced cell proliferation and inflammation .
Case Studies
A recent study highlighted the structure-dependent anticancer activity of several derivatives based on this compound. The researchers utilized an MTT assay to evaluate cell viability post-treatment with various concentrations of these compounds over a set period. The results indicated that certain structural modifications could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
Pharmacokinetics and Future Directions
Current research efforts are focused on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for assessing the compound's viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation or multi-component reactions . For example, substituted indole-2-carboxylic acids are condensed with sulfonamide derivatives in acetic acid with sodium acetate as a catalyst . Alternatively, one-pot reactions involving thioureas and chloroacetic acid can yield structurally similar indole-sulfonamide hybrids through [2+3]-cyclocondensation followed by Knoevenagel steps, reducing reaction time and reagent use .
Q. How is the compound structurally characterized?
- Methodological Answer : X-ray crystallography (e.g., for brominated indole derivatives ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for sulfonamide-indole hybrids ) are standard. Key NMR signals include indole NH (~12 ppm), pyrrolidine-sulfonyl protons (δ 2.5–4.0 ppm), and carboxylic acid protons (broad signal at ~13 ppm). Mass spectrometry (HRMS) confirms molecular weight .
Q. What are initial strategies for biological activity screening?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) or antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols. Similar indole derivatives show activity via pharmacophore models aligning with target proteins (e.g., using Pharmacophore-Fit Scores to compare binding site compatibility ).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Optimize solvent systems (e.g., methanol/ethanol for solubility), catalyst loading (e.g., sodium acetate in acetic acid ), and reaction time. For sodium salt derivatives, post-synthesis treatment with NaOH in methanol improves purity . Monitor intermediates via TLC and HPLC to minimize side products .
Q. How do structural modifications impact bioactivity?
- Methodological Answer : Replace the bromine atom with other halogens (e.g., Cl, F) to study electronic effects on target binding . Modify the pyrrolidine-sulfonyl group to alter steric bulk and solubility; for example, substituting with smaller amines (e.g., piperidine) may enhance membrane permeability . Use molecular docking to predict interactions with targets like HIV-1 reverse transcriptase .
Q. How to address solubility challenges in in vitro assays?
- Methodological Answer : Prepare sodium salts (via NaOH treatment ) or use co-solvents (DMSO/PEG mixtures). Introduce polar groups (e.g., hydroxyls on the pyrrolidine ring) while retaining sulfonamide pharmacophores .
Q. What analytical methods resolve stability issues in storage?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC (≥95% purity criteria ) to detect degradation products (e.g., de-brominated or hydrolyzed derivatives). Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Key Research Gaps
- Target-Specific SAR : Limited data on kinase selectivity profiles (e.g., vs. EGFR or VEGFR).
- In Vivo Pharmacokinetics : No studies on bioavailability or metabolic stability in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
